molecular formula C19H13NO3 B2762688 2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione CAS No. 202805-09-2

2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione

Cat. No. B2762688
CAS RN: 202805-09-2
M. Wt: 303.317
InChI Key: HFYYRHNYFVEIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione” is a chemical compound that has been studied in the field of medicinal chemistry . It is a derivative of Isoquinoline-1,3-dione (IQD), which is a novel electron-withdrawing building block .

Scientific Research Applications

Organic Electronics and Optoelectronics

The conjugated system in this compound makes it an interesting candidate for organic electronics. Researchers have investigated its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-accepting properties contribute to charge transport and light emission efficiency .

Biological Activity and Medicinal Chemistry

The methoxyphenyl group and fused isoquinoline ring system suggest potential bioactivity. Scientists have explored its derivatives as potential anticancer agents, anti-inflammatory compounds, and inhibitors of specific enzymes. Further studies are needed to elucidate its precise mechanisms of action .

Photopolymerization and Materials Science

The compound’s π-conjugated structure allows it to participate in photochemical reactions. Researchers have used it in photopolymerization processes to create novel materials, including polymers and coatings. Its reactivity under UV light makes it valuable for designing photoresponsive materials .

Chemosensors and Biosensors

The electron-deficient nature of this compound makes it suitable for sensing applications. Scientists have functionalized it to detect specific analytes, such as metal ions or biomolecules. Its fluorescence properties and binding affinity contribute to its use as a chemosensor or biosensor .

Materials for Organic Semiconductors

In the realm of organic semiconductors, this compound has been explored as a building block for designing materials with tailored electronic properties. Its incorporation into conjugated polymers or small molecules can enhance charge transport and improve device performance .

Dopamine Receptor Ligands

In silico studies have suggested that derivatives of this compound interact with the dopamine receptor D2. These interactions may have implications for neurological disorders, including Parkinson’s disease. However, further experimental validation is necessary .

Future Directions

The future directions for the study of “2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione” and similar compounds could involve further exploration of their synthesis processes, their potential biological activities, and their applications in various fields such as medicinal chemistry .

properties

IUPAC Name

2-(2-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c1-23-16-11-3-2-10-15(16)20-18(21)13-8-4-6-12-7-5-9-14(17(12)13)19(20)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYYRHNYFVEIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione

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